molecular formula C14H11BrO2 B1622170 2-(2-Bromophenoxy)-1-phenylethan-1-one CAS No. 42434-88-8

2-(2-Bromophenoxy)-1-phenylethan-1-one

Cat. No. B1622170
CAS RN: 42434-88-8
M. Wt: 291.14 g/mol
InChI Key: VMCDJFHHWCZFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenoxy)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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properties

CAS RN

42434-88-8

Product Name

2-(2-Bromophenoxy)-1-phenylethan-1-one

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

2-(2-bromophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H11BrO2/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

VMCDJFHHWCZFIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Br

Other CAS RN

42434-88-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromophenol (8.71 g; 50.3 mmol) and bromoacetophenone (10.1 g; 50.5 mmol) in 50 ml acetone was added K2CO3 (7.02 g; 50.8 mmol). The mixture was heated to reflux for 10 h, cooled to r.t., filtered, diluted with EtOAc (100 ml), washed with HCl (1.0 M, 2×100 ml) and brine, dried over MgSO4 and concentrated. The residual solid was recrystallized from EtOAc:hexane to afford the desired material.
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8.71 g
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10.1 g
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7.02 g
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

(1)-(i) A suspension of 6.72 g of 60% sodium hydride in 40 ml of tetrahydrofuran is added dropwise to a solution of 24.17 g of 2-bromophenol in 210 ml of tetrahydrofuran at 4° C. and the mixture is stirred at the same temperature for 15 minutes. A solution of 30.66 g of phenacyl bromide in 60 ml of tetrahydrofuran is added dropwise to the mixture. The mixture is stirred at the same temperature for 30 minutes and further refluxed for 2.5 hours. The reaction mixture is evaporated to remove solvent, and water is added to the residue. The aqueous mixture is extracted with ethyl acetate and the extract is washed, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography and recrystallized from a mixture of ethyl acetate and n-hexane to give 21.49 g of (2-bromophenyl)(benzoylmethyl)ether as colorless needles.
Quantity
6.72 g
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reactant
Reaction Step One
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40 mL
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solvent
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24.17 g
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reactant
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210 mL
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30.66 g
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60 mL
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